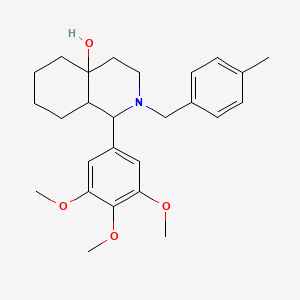![molecular formula C17H18BrF3N4O2 B10897184 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B10897184.png)
3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups, as well as a pyridinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor
Synthesis of the Pyridinyl Moiety: The pyridinyl moiety can be synthesized through a series of reactions starting from a suitable pyridine precursor
Coupling of the Pyrazole and Pyridinyl Moieties: The final step involves coupling the pyrazole and pyridinyl moieties through an amide bond formation reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the bromine and oxo groups, potentially leading to debromination and reduction to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives.
Reduction: Debrominated or hydroxylated derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with specific biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its unique structure could impart specific pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The bromine, cyclopropyl, and trifluoromethyl groups may enhance binding affinity and specificity, while the pyridinyl moiety could facilitate interactions with biological macromolecules. The exact pathways and targets would require further experimental validation.
相似化合物的比较
Similar Compounds
3-[4-BROMO-5-CYCLOPROPYL-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE: Lacks the trifluoromethyl group.
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-1(6H)-PYRIDINYL]PROPANAMIDE: Lacks the oxo group in the pyridinyl moiety.
3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,6-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE: Has a different substitution pattern on the pyridinyl moiety.
Uniqueness
The presence of the trifluoromethyl group in the pyrazole ring and the specific substitution pattern on the pyridinyl moiety make 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]PROPANAMIDE unique. These features may impart distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C17H18BrF3N4O2 |
|---|---|
分子量 |
447.2 g/mol |
IUPAC 名称 |
3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,4-dimethyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C17H18BrF3N4O2/c1-9-7-10(2)25(13(27)8-9)22-12(26)5-6-24-15(11-3-4-11)14(18)16(23-24)17(19,20)21/h7-8,11H,3-6H2,1-2H3,(H,22,26) |
InChI 键 |
FTHVNWUDKOQIQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)CCN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B10897106.png)
![3-(3,4-dihydroxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide](/img/structure/B10897109.png)
![(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897117.png)

![[(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetonitrile](/img/structure/B10897126.png)
![2-{[2-(3-Chlorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10897139.png)
![2-(2-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10897151.png)
![3-{[4-(Propan-2-yl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10897165.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B10897168.png)

![6-cyclopropyl-1-methyl-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897185.png)

